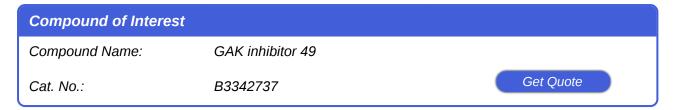


alternative small molecule inhibitors for GAK

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An Objective Comparison of Small Molecule Inhibitors for Cyclin G-Associated Kinase (GAK)

Cyclin G-associated kinase (GAK), a serine/threonine kinase, plays a crucial role in cellular trafficking and mitosis, making it a potential therapeutic target for various diseases, including cancer and viral infections. This guide provides a comparative overview of alternative small molecule inhibitors of GAK, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of GAK Inhibitors

Several small molecule inhibitors have been developed and characterized for their ability to target GAK. This section provides a quantitative comparison of their biochemical and cellular potencies.



Inhibitor Name	Chemical Class	Ki (nM)	IC50 (nM)	Cellular IC50 (nM)	Notes
SGC-GAK-1	4- Anilinoquinoli ne	3.1[1][2]	-	110 (NanoBRET) [2][3]	Highly selective probe for GAK. Also shows cellular engagement with RIPK2 (IC50 = 360 nM).[1][3]
GAK inhibitor 49	4- Anilinoquinoli ne	0.54	-	56	Potent and highly selective ATP-competitive inhibitor. Also shows binding to RIPK2.
Isothiazolo[5, 4-b]pyridine (12g)	Isothiazolopyr idine	-	-	~1,640-2,130 (Anti-HCV)	Antiviral activity against Hepatitis C virus (HCV) by inhibiting viral entry and assembly.
Isothiazolo[5, 4-b]pyridine (12i)	Isothiazolopyr idine	-	-	~2,430-2,470 (Anti-HCV)	Similar to 12g, demonstrates anti-HCV activity.



					A known
					anticancer
					drug that
					targets EGFR
Erlotinib	Quinazoline	-	-	-	but also
					inhibits GAK.
					It is not a
					selective
					GAK inhibitor.

Note: The presented data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of GAK inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the in vitro potency of inhibitors against GAK.

Materials:

- Recombinant GAK enzyme
- GAK substrate (e.g., a generic kinase substrate like myelin basic protein)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test inhibitors dissolved in DMSO
- White, opaque 384-well assay plates



Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute
 the compounds in kinase assay buffer to the desired final concentrations. The final DMSO
 concentration in the assay should not exceed 1%.
- Kinase Reaction Setup:
 - \circ Add 2.5 μ L of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
 - Add 2.5 μL of a 2X GAK enzyme solution to each well.
 - Add 5 μL of a 2X substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for GAK.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Termination and ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - \circ Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.



• Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol describes a method to quantify the engagement of GAK by an inhibitor in live cells.[4][5][6][7]

Materials:

- HEK293 cells
- NanoLuc®-GAK Fusion Vector[4][5]
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer
- Test inhibitors dissolved in DMSO
- White, 96-well or 384-well assay plates
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

Procedure:

- Cell Transfection:
 - Transfect HEK293 cells with the NanoLuc®-GAK Fusion Vector according to the manufacturer's protocol.
 - Incubate the cells for 24 hours post-transfection.
- Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells
 into the assay plate at an appropriate density.
- Compound and Tracer Addition:

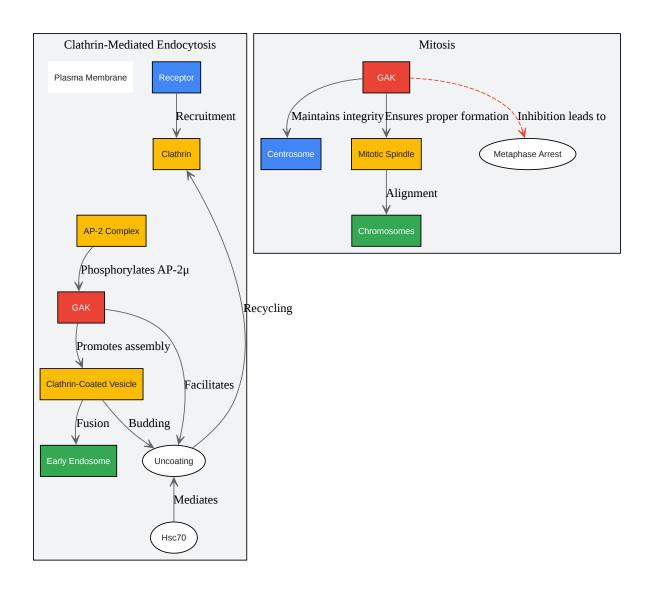


- Prepare serial dilutions of the test inhibitors in Opti-MEM®.
- Add the diluted inhibitor or vehicle control to the wells containing the cells.
- Prepare the NanoBRET™ Tracer solution in Opti-MEM®.
- Add the tracer to all wells.
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
- Signal Detection:
 - Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.
 - Read the BRET signal on a luminometer equipped with appropriate filters (e.g., 450 nm and 610 nm).
- Data Analysis:
 - Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
 - Plot the BRET ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Visualizations

Diagrams illustrating key biological processes and experimental procedures provide a clear and concise understanding of complex information.





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Caption: GAK signaling pathways in endocytosis and mitosis.





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